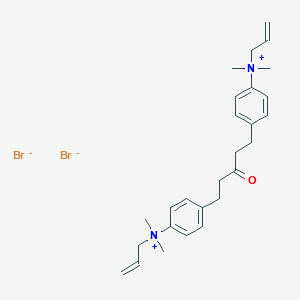

1,5-Bis(4-allyldimethylammoniumphenyl)pentan-3-one dibromide

Description

Properties

CAS No. |

402-40-4 |

|---|---|

Molecular Formula |

C27H38BrN2O+ |

Molecular Weight |

486.5 g/mol |

IUPAC Name |

[4-[5-[4-[dimethyl(prop-2-enyl)azaniumyl]phenyl]-3-oxopentyl]phenyl]-dimethyl-prop-2-enylazanium bromide |

InChI |

InChI=1S/C27H38N2O.BrH/c1-7-21-28(3,4)25-15-9-23(10-16-25)13-19-27(30)20-14-24-11-17-26(18-12-24)29(5,6)22-8-2;/h7-12,15-18H,1-2,13-14,19-22H2,3-6H3;1H/q+2;/p-1 |

InChI Key |

WIEAONKWXVAHHJ-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(CC=C)C1=CC=C(C=C1)CCC(=O)CCC2=CC=C(C=C2)[N+](C)(C)CC=C.[Br-].[Br-] |

Other CAS No. |

402-40-4 |

Pictograms |

Acute Toxic |

Synonyms |

Benzenaminium, 4,4'-(3-oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenyl-), Dibromide BW 284 C 51 BW-284-C-51 BW284C51 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 1,5-Bis(4-allyldimethylammoniumphenyl)pentan-3-one dibromide (BW284c51)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Bis(4-allyldimethylammoniumphenyl)pentan-3-one dibromide, commonly known as BW284c51, is a quaternary ammonium compound renowned for its high selectivity as an inhibitor of acetylcholinesterase (AChE). However, its pharmacological profile is more complex, extending beyond simple enzyme inhibition. This technical guide provides a comprehensive analysis of the dual mechanism of action of BW284c51, detailing its potent inhibition of acetylcholinesterase and its significant, noncompetitive antagonism of nicotinic acetylcholine receptors (nAChRs). We will delve into the molecular interactions, kinetic parameters, and structural determinants that govern these activities. Furthermore, this guide furnishes detailed experimental protocols for the characterization of BW284c51's effects, empowering researchers to effectively utilize this compound in their investigations and drug development endeavors.

Introduction: A Profile of a Selective Cholinesterase Inhibitor

This compound (BW284c51) is a synthetic, bis-quaternary ammonium compound that has been instrumental in the study of cholinergic systems.[1] Its symmetrical structure, featuring two allyldimethylammoniumphenyl moieties connected by a pentan-3-one linker, underpins its specific interactions with its biological targets.

Initially characterized for its potent and selective inhibition of acetylcholinesterase (AChE) over butyrylcholinesterase (BChE), BW284c51 has been widely employed as a pharmacological tool to dissect the roles of these enzymes in neurotransmission and other physiological processes.[2] However, a deeper understanding of its mechanism reveals a more nuanced pharmacological profile, one that includes direct modulation of nicotinic acetylcholine receptors.[3] This dual action necessitates a careful and thorough consideration of its effects in any experimental system.

Chemical and Physical Properties of BW284c51

| Property | Value |

| Chemical Formula | C₂₇H₃₈Br₂N₂O |

| Molecular Weight | 566.41 g/mol |

| CAS Number | 402-40-4 |

| Appearance | Powder |

| Solubility | Water: 19.60-20.40 mg/mL |

| Storage | Room temperature |

The Dual Mechanism of Action of BW284c51

The pharmacological effects of BW284c51 are a composite of two distinct molecular mechanisms: the inhibition of acetylcholinesterase and the blockade of nicotinic acetylcholine receptors.

Acetylcholinesterase Inhibition: A Peripheral Approach

BW284c51 is a highly selective and potent inhibitor of AChE.[2] Its mechanism of inhibition is primarily targeted towards the peripheral anionic site (PAS) of the enzyme, which is located at the entrance of the active site gorge.[4][5]

The interaction of BW284c51 with the PAS is governed by the electrostatic and hydrophobic interactions between the quaternary ammonium groups of the inhibitor and specific amino acid residues within the PAS. Key residues in human AChE that form the binding pocket for BW284c51 include Asp-74 and Trp-286, which act as a common core for the binding of PAS ligands.[4] The binding of BW284c51 to the PAS allosterically modulates the catalytic activity of the enzyme, effectively inhibiting the hydrolysis of acetylcholine.[4]

While a precise Ki value for the inhibition of AChE by BW284c51 is not consistently reported across the literature, its high potency is well-established, with IC₅₀ values in the nanomolar range for murine AChE.[6] The binding of BW284c51 to the PAS can sterically hinder the entry of the substrate, acetylcholine, into the catalytic active site at the bottom of the gorge.[5]

Signaling Pathway: AChE Inhibition by BW284c51

Caption: Noncompetitive blockade of the nAChR ion channel by BW284c51.

Structure-Activity Relationship (SAR)

The unique dual activity of BW284c51 is intrinsically linked to its chemical structure. As a bis-quaternary ammonium compound, the distance between the two positively charged nitrogen atoms is a critical determinant of its interaction with the AChE peripheral anionic site. [7]The pentan-3-one linker provides an optimal spacing of approximately 14 Å, allowing the two allyldimethylammoniumphenyl moieties to effectively span and bind to the PAS. [7] A study on monoquaternary fragments of BW284c51 revealed that while none of the fragments were as potent as the parent compound, some retained micromolar inhibitory activity against human AChE with improved selectivity. [1]This highlights the importance of the bis-quaternary structure for high-affinity binding to AChE. The allyl groups on the quaternary nitrogens may also contribute to the binding affinity and selectivity, although their specific role has not been fully elucidated.

The structural features that govern its nAChR antagonist activity are less well-defined. However, the presence of two bulky, charged phenylammonium groups likely contributes to its ability to physically occlude the ion channel pore.

Experimental Protocols for the Characterization of BW284c51

To aid researchers in the investigation of BW284c51's mechanism of action, we provide detailed, step-by-step methodologies for two key experiments: the determination of AChE inhibition using the Ellman assay and the characterization of nAChR blockade via whole-cell patch-clamp electrophysiology.

Protocol: Determination of AChE Inhibition using the Ellman Assay

The Ellman assay is a colorimetric method for measuring cholinesterase activity. [8]It utilizes acetylthiocholine as a substrate, which is hydrolyzed by AChE to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified spectrophotometrically at 412 nm.

Experimental Workflow: Ellman Assay for AChE Inhibition

Caption: Workflow for determining AChE inhibition by BW284c51 using the Ellman assay.

Materials:

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

Acetylcholinesterase (e.g., from human erythrocytes or electric eel)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

This compound (BW284c51)

-

Phosphate buffer (0.1 M, pH 8.0)

-

DMSO (for dissolving BW284c51)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of BW284c51 in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the BW284c51 stock solution in phosphate buffer to achieve the desired final concentrations for the assay.

-

Prepare a solution of ATCI in deionized water (e.g., 15 mM). Prepare fresh daily.

-

Prepare a solution of DTNB in phosphate buffer (e.g., 3 mM). Protect from light.

-

Prepare a solution of AChE in phosphate buffer to a concentration that yields a linear reaction rate for at least 10 minutes (e.g., 0.1 U/mL final concentration).

-

-

Assay Setup (in triplicate in a 96-well plate):

-

Test Wells: Add phosphate buffer, AChE solution, and the desired concentration of BW284c51 working solution.

-

Control Wells (100% activity): Add phosphate buffer, AChE solution, and the same final concentration of DMSO as in the test wells.

-

Blank Wells: Add phosphate buffer to the final reaction volume.

-

-

Pre-incubation:

-

Gently mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

To each well (except the blank), add the ATCI and DTNB solutions to initiate the reaction.

-

Immediately place the plate in the microplate reader and measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 10 minutes) and then measure the final absorbance.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each concentration of BW284c51 using the formula: % Inhibition = [ (Rate_control - Rate_test) / Rate_control ] * 100

-

Plot the % inhibition against the logarithm of the BW284c51 concentration to determine the IC₅₀ value.

-

To determine the inhibition constant (Ki) and the type of inhibition, perform the assay with varying concentrations of both the substrate (ATCI) and the inhibitor (BW284c51) and analyze the data using Lineweaver-Burk or Dixon plots. [9]

-

Protocol: Characterization of nAChR Blockade using Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp is the gold-standard technique for studying the function of ion channels, such as nAChRs. [10]This method allows for the direct measurement of ionic currents flowing through the cell membrane in response to agonist application, and how these currents are affected by antagonists like BW284c51.

Experimental Workflow: Whole-Cell Patch-Clamp for nAChR Blockade

Caption: Workflow for characterizing nAChR blockade by BW284c51 using whole-cell patch-clamp.

Materials:

-

Cells expressing the nAChR subtype of interest (e.g., Xenopus oocytes injected with nAChR cRNA, or a mammalian cell line like HEK293 transiently or stably expressing the receptor).

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Perfusion system for solution exchange.

-

Acetylcholine (ACh).

-

This compound (BW284c51).

-

Extracellular (bath) solution (e.g., for mammalian cells: 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4).

-

Intracellular (pipette) solution (e.g., for mammalian cells: 140 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 11 mM EGTA, pH 7.2).

Procedure:

-

Cell Preparation:

-

Culture and prepare the cells expressing the nAChRs of interest.

-

-

Pipette Preparation:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.

-

-

Establishing a Whole-Cell Recording:

-

Position the patch pipette over a cell and form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch under the pipette tip to gain electrical access to the cell's interior (whole-cell configuration).

-

-

Recording Protocol:

-

Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

-

Apply a brief pulse of ACh to the cell using the perfusion system to elicit a baseline inward current.

-

After the cell has recovered, co-apply ACh with varying concentrations of BW284c51 and record the resulting currents.

-

To assess voltage dependence, apply a series of voltage steps during the application of ACh alone and in the presence of BW284c51, and measure the resulting current amplitudes. [3]

-

-

Data Analysis:

-

Measure the peak amplitude of the ACh-evoked currents in the absence and presence of BW284c51.

-

Calculate the percentage of inhibition for each concentration of BW284c51.

-

Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the BW284c51 concentration to determine the IC₅₀ value.

-

Analyze the current-voltage (I-V) relationship to characterize the voltage dependence of the blockade.

-

Measure the rate of current decay in the presence and absence of BW284c51 to assess its effect on receptor desensitization.

-

Synthesis of this compound

Conclusion and Future Directions

This compound (BW284c51) is a valuable pharmacological tool with a well-characterized dual mechanism of action. Its potent and selective inhibition of acetylcholinesterase, primarily through interaction with the peripheral anionic site, makes it an excellent choice for studies on the role of this enzyme in health and disease. Concurrently, its noncompetitive, voltage-dependent blockade of nicotinic acetylcholine receptors provides an additional layer of complexity that must be considered in experimental design and data interpretation.

Future research could focus on elucidating the precise kinetic parameters of AChE inhibition by BW284c51, including a definitive Ki value and a detailed characterization of its allosteric effects. Furthermore, a comprehensive analysis of its inhibitory potency against a wider range of neuronal and muscle nAChR subtypes would be highly beneficial. A deeper understanding of the structure-activity relationships governing its dual activities could also pave the way for the design of new, even more selective pharmacological probes.

This technical guide provides a solid foundation for researchers working with BW284c51, enabling them to leverage its unique properties to advance our understanding of cholinergic signaling and to develop novel therapeutic strategies for a variety of neurological and psychiatric disorders.

References

-

Kuca, K., Jun, D., & Musilek, K. (2010). Preparation, in vitro screening and molecular modelling of monoquaternary compounds related to the selective acetylcholinesterase inhibitor BW284c51. Molecules, 15(4), 2372-2384. [Link]

-

Olivera-Bravo, S., Ivorra, I., Morales, A., & Vivas, M. (2005). The acetylcholinesterase inhibitor BW284c51 is a potent blocker of Torpedo nicotinic AchRs incorporated into the Xenopus oocyte membrane. British journal of pharmacology, 144(1), 88–97. [Link]

-

Radic, Z., Pickering, N. A., Vellom, D. C., Camp, S., & Taylor, P. (1993). Acetylcholinesterase peripheral anionic site degeneracy conferred by amino acid arrays sharing a common core. Journal of Biological Chemistry, 268(29), 21751-21758. [Link]

-

Zwart, R., & Vijverberg, H. P. (1998). Four pharmacologically distinct subtypes of alpha4beta2 nicotinic acetylcholine receptor expressed in Xenopus laevis oocytes. Molecular pharmacology, 54(6), 1124–1131. [Link]

-

Scribd. (n.d.). Ellman Esterase Assay Protocol. [Link]

- Bourne, Y., Taylor, P., & Marchot, P. (2003). Acetylcholinesterase inhibition by fasciculin: crystal structure of the complex. Cell, 114(3), 299-311. This reference is related to AChE structure but does not directly provide the Ki for BW284c51.

-

Olivera, S., Jiménez, R., Lax, P., Ivorra, I., & Morales, A. (2005). BW284c51 blocks nicotinic acetylcholine receptors transplanted to Xenopus oocytes. Chemistry & biology, 12(10), 1171-1180. [Link]

-

Musilek, K., Holas, O., & Kuca, K. (2010). Structure-activity relationship of quaternary acetylcholinesterase inhibitors - outlook for early myasthenia gravis treatment. Current medicinal chemistry, 17(17), 1810–1824. [Link]

-

Sussman, J. L., Harel, M., Frolow, F., Oefner, C., Goldman, A., Toker, L., & Silman, I. (1991). Atomic structure of acetylcholinesterase from Torpedo californica: a prototypic acetylcholine-binding protein. Science, 253(5022), 872–879. [Link]

-

Olivera-Bravo, S., et al. (2005). The acetylcholinesterase inhibitor BW284c51 is a potent blocker of Torpedo nicotinic AchRs incorporated into the Xenopus oocyte membrane. British journal of pharmacology, 144(1), 88-97. [Link]

- Taylor, P. (1991). The cholinesterases. Journal of Biological Chemistry, 266(7), 4025-4028. This is a general review on cholinesterases.

-

Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. [Link]

-

Assis, C. R. D., et al. (2013). Development of a method for extraction and assay of human erythrocyte acetylcholinesterase and pesticide inhibition. Human & experimental toxicology, 32(8), 808-817. [Link]

-

Georgakopoulos, C. D., et al. (2022). A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. International journal of molecular sciences, 23(19), 11883. [Link]

-

ResearchGate. (2021). Molecular docking study of the acetylcholinesterase inhibition. [Link]

-

Worek, F., et al. (2016). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Drug testing and analysis, 8(10), 969-976. [Link]

-

ResearchGate. (n.d.). View of Identification of Dual Human Acetylcholinesterase and Butyrylcholinesterase Inhibitors Through Pharmacophore-Based Virtual Screening, Molecular Docking and Molecular Dynamics Simulation Studies. [Link]

-

Golicnik, M. (2022). Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. International journal of molecular sciences, 23(9), 5072. [Link]

-

Kamal, M. A., et al. (2020). Computational and Kinetic Studies of Acetylcholine Esterase Inhibition by Phenserine. CNS & neurological disorders drug targets, 19(7), 543-550. [Link]

-

ResearchGate. (n.d.). Acetylcholinesterase inhibition kinetics analysis of compound 5. [Link]

Sources

- 1. Preparation, in vitro screening and molecular modelling of monoquaternary compounds related to the selective acetylcholinesterase inhibitor BW284c51 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. repositorio.uchile.cl [repositorio.uchile.cl]

- 3. The acetylcholinesterase inhibitor BW284c51 is a potent blocker of Torpedo nicotinic AchRs incorporated into the Xenopus oocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Whole Cell Patch Clamp Protocol [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Patch Clamp Protocol [labome.com]

A Technical Guide to the Nicotinic Acetylcholine Receptor Antagonist Properties of BW 284c51

Prepared by: Gemini, Senior Application Scientist

Abstract

BW 284c51 is a compound well-established in the scientific community as a highly selective inhibitor of acetylcholinesterase (AChE). This primary activity has positioned it as a critical tool for differentiating AChE activity from that of butyrylcholinesterase (BChE). However, a significant body of evidence reveals a secondary, potent pharmacological action: the direct antagonism of nicotinic acetylcholine receptors (nAChRs). This guide provides an in-depth technical overview of this "off-target" activity, presenting BW 284c51 not merely as an enzyme inhibitor, but as a noncompetitive antagonist of nAChRs. We will dissect its mechanism of action, quantify its potency, and provide field-proven experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals who utilize BW 284c51 and must account for its dual pharmacological profile to ensure rigorous and accurate experimental outcomes.

Introduction: The Dual Identity of BW 284c51

BW 284c51, known chemically as 1,5-bis(4-allyldimethylammoniumphenyl)pentan-3-one dibromide, is a bisquaternary ammonium compound.[1] For decades, its utility has been rooted in its potent and selective inhibition of AChE, the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[2] This selectivity has made it an invaluable pharmacological tool. However, rigorous electrophysiological studies have unveiled that BW 284c51 also functions as a potent, reversible blocker of the nAChR ion channel, an action entirely independent of its enzymatic inhibition.[3][4] This dual activity is critical; researchers using BW 284c51 to study cholinergic transmission by inhibiting ACh degradation must consider that they may also be directly blocking the postsynaptic receptors.

Table 1: Chemical and Physical Properties of BW 284c51

| Property | Value | Source(s) |

| IUPAC Name | 4,4′-(3-Oxopentane-1,5-diyl)bis[N,N-dimethyl-N-(prop-2-en-1-yl)anilinium] dibromide | [4] |

| Synonym | This compound | |

| CAS Number | 402-40-4 | [4][5] |

| Molecular Formula | C₂₇H₃₈Br₂N₂O | [4] |

| Molar Mass | 566.42 g·mol⁻¹ | [4][5] |

| Appearance | Powder | [5] |

| Solubility | Water (approx. 20 mg/mL) | [5] |

Mechanistic Insights into nAChR Antagonism

The antagonism of nAChRs by BW 284c51 is not competitive with acetylcholine. Instead, it operates through a sophisticated, noncompetitive mechanism characterized by open-channel blockade.[3] This means BW 284c51 does not prevent ACh from binding to the receptor; rather, it physically obstructs the ion pore after the channel has been opened by the agonist.

Key mechanistic features include:

-

Voltage Dependence: The blocking action is strongly dependent on the membrane potential, becoming significantly more pronounced at hyperpolarized (more negative) potentials.[3] This is a classic hallmark of open-channel blockers that must traverse a portion of the membrane's electric field to reach their binding site within the pore.

-

Enhanced Desensitization: Co-application of BW 284c51 with an agonist accelerates the rate at which the receptor enters a desensitized, non-conducting state.[3]

-

Altered Agonist Kinetics: BW 284c51 modifies the acetylcholine concentration-response curve, shifting it from a two-site kinetic model to a single-site model, without significantly altering the agonist's EC₅₀.[3]

This multifaceted mechanism—combining physical occlusion of the pore with modulation of the receptor's conformational state—makes BW 284c51 a powerful and complex modulator of nicotinic signaling.

Pharmacological Profile: Potency and Selectivity

The potency of BW 284c51 as an nAChR antagonist has been robustly characterized on the muscle-type receptor from Torpedo marmorata. In this system, it reversibly inhibits acetylcholine-induced currents with an IC₅₀ value in the sub-micromolar range.[3][5] This potency is comparable to the classical competitive antagonist d-tubocurarine.[3]

Table 2: Potency of BW 284c51 at Torpedo nAChRs

| Parameter | Value | Receptor System | Experimental Method | Source(s) |

| IC₅₀ | 0.2 - 0.5 µM | Torpedo nAChRs in Xenopus Oocytes | Two-Electrode Voltage Clamp | [3][5] |

| Hill Coefficient | ~1 | Torpedo nAChRs in Xenopus Oocytes | Two-Electrode Voltage Clamp | [3][5] |

A critical aspect of its profile is selectivity. Studies have shown that the blocking effect is highly selective for nicotinic receptors over muscarinic acetylcholine receptors.[3]

Knowledge Gap: Neuronal nAChR Subtype Selectivity A significant gap in the current literature is the lack of comprehensive data on the selectivity of BW 284c51 across different neuronal nAChR subtypes (e.g., α7, α4β2, α3β4). The majority of detailed mechanistic work has been performed on the muscle-type receptor. Given the structural diversity of neuronal nAChRs, it is plausible that the potency of BW 284c51 varies between subtypes. Researchers investigating neuronal systems should exercise caution, as the effects on specific neuronal nAChRs remain unquantified. Further research is required to profile BW 284c51 against a panel of human neuronal nAChR subtypes.[6][7][8]

Methodologies for Characterizing nAChR Antagonism

To rigorously characterize the nAChR antagonist properties of a compound like BW 284c51, a multi-assay approach is required. Electrophysiology provides mechanistic detail, radioligand binding assays quantify affinity, and functional cellular assays confirm the impact on downstream signaling.

Electrophysiology: Two-Electrode Voltage Clamp (TEVC)

Causality & Rationale: TEVC is the gold-standard technique for studying the function of ligand-gated ion channels expressed in large cells like Xenopus laevis oocytes.[9] It allows for precise control of the cell's membrane potential while measuring the pico- to micro-ampere currents flowing through the channels. This level of control is essential for dissecting the mechanism of action, determining voltage dependence, and analyzing channel kinetics, which are impossible to resolve with higher-level functional assays.[10] The use of purified native receptors injected into oocytes provides a clean system to study the drug-receptor interaction without interference from other cellular components.[3]

Step-by-Step Protocol for TEVC:

-

Oocyte Preparation:

-

Harvest stage V-VI oocytes from a female Xenopus laevis.

-

Treat with collagenase (e.g., 2 mg/mL) in a calcium-free solution to remove the follicular layer.

-

Inject oocytes with either cRNA encoding the nAChR subunits of interest or with purified nAChR protein reconstituted in lipid vesicles. A typical injection volume is ~50 nL.

-

Incubate the injected oocytes for 2-5 days at 16-18°C in Barth's solution supplemented with antibiotics.

-

-

Solutions & Reagents:

-

Recording Buffer (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.

-

Electrode Solution: 3 M KCl.

-

Agonist Stock: 1 M Acetylcholine Chloride in water.

-

Antagonist Stock: 10 mM BW 284c51 in water.

-

-

Recording Procedure:

-

Pull glass microelectrodes to a resistance of 0.5-2.0 MΩ when filled with 3 M KCl.

-

Place a single oocyte in the recording chamber and perfuse with ND96 buffer.

-

Impale the oocyte with two electrodes: one for voltage sensing and one for current injection.

-

Using a TEVC amplifier, clamp the membrane potential at a holding potential, typically -50 mV to -70 mV.

-

Establish a stable baseline current.

-

-

Experimental Paradigm:

-

Apply a saturating concentration of acetylcholine (e.g., 100 µM) via the perfusion system for a short duration (2-5 seconds) and record the peak inward current.

-

Wash the oocyte with ND96 buffer until the current returns to baseline.

-

Pre-incubate the oocyte with a specific concentration of BW 284c51 for 1-2 minutes.

-

Co-apply the same concentration of acetylcholine along with BW 284c51 and record the inhibited peak current.

-

Repeat this process for a range of BW 284c51 concentrations (e.g., 10 nM to 100 µM) to generate a dose-response curve.

-

-

Data Analysis:

-

Measure the peak current amplitude for each condition.

-

Calculate the percentage of inhibition for each concentration of BW 284c51 relative to the control response.

-

Plot the percent inhibition against the logarithm of the BW 284c51 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

-

Radioligand Binding Assays

Causality & Rationale: Radioligand binding assays are fundamental for quantifying the direct interaction between a compound and a receptor.[11] A competition binding assay measures the ability of an unlabeled test compound (the "competitor," e.g., BW 284c51) to displace a radiolabeled ligand with known affinity for the receptor. This allows for the determination of the inhibitor constant (Kᵢ), a true measure of binding affinity.[12] This technique is crucial for screening compounds and determining their selectivity across different receptor subtypes expressed in various tissues or cell lines.

Self-Validation & Trustworthiness: For a noncompetitive antagonist like BW 284c51, a standard competition assay may be challenging if it binds to a site distinct from the radioligand. In this case, the assay may show non-competitive inhibition (a reduction in Bₘₐₓ rather than a rightward shift of the curve) or no effect at all. An alternative is a kinetic binding assay, which can measure if BW 284c51 alters the dissociation rate (kₒff) of the radioligand, a hallmark of allosteric interaction.[13]

Step-by-Step Protocol for Competition Binding:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing the nAChR subtype of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

-

Centrifuge the homogenate at 1,000 x g to remove nuclei and large debris.

-

Centrifuge the supernatant at 40,000 x g to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Assay Setup (in 96-well plate format):

-

Total Binding Wells: Add assay buffer, a fixed concentration of radioligand (e.g., 1 nM [³H]Epibatidine), and membrane preparation.

-

Non-Specific Binding (NSB) Wells: Add assay buffer, the radioligand, a saturating concentration of a known unlabeled nAChR ligand (e.g., 10 µM nicotine), and membrane preparation.

-

Competition Wells: Add assay buffer, the radioligand, varying concentrations of BW 284c51 (e.g., 1 nM to 100 µM), and membrane preparation.

-

-

Incubation:

-

Incubate the plate at a defined temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Quickly wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand.

-

-

Quantification and Analysis:

-

Dry the filters and measure the trapped radioactivity using a scintillation counter.

-

Subtract the NSB counts from all other counts to obtain specific binding.

-

Plot the percentage of specific binding as a function of the log concentration of BW 284c51.

-

Use non-linear regression to fit the data and determine the IC₅₀.

-

Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[12]

-

Functional Cellular Assays: Calcium Imaging

Causality & Rationale: Many nAChR subtypes, particularly the α7 subtype, are highly permeable to calcium (Ca²⁺).[14] Therefore, receptor activation leads to a direct influx of Ca²⁺, which acts as a critical second messenger.[15] Calcium imaging using fluorescent indicators like Fluo-4 allows for real-time monitoring of changes in intracellular Ca²⁺ concentration in response to receptor activation or blockade.[16] This assay provides a direct functional readout of receptor activity in an intact cellular environment, making it ideal for high-throughput screening and for confirming that channel blockade translates to a loss of downstream signaling.[17]

Step-by-Step Protocol for Calcium Imaging:

-

Cell Culture:

-

Plate cells endogenously or exogenously expressing the nAChR subtype of interest onto glass-bottom imaging dishes or 96-well imaging plates.

-

Allow cells to adhere and grow to an appropriate confluency (e.g., 70-80%).

-

-

Dye Loading:

-

Prepare a loading solution containing the calcium indicator Fluo-4 AM (acetoxymethyl ester form, e.g., 5 µM) and a dispersing agent like Pluronic F-127 (e.g., 0.02%) in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS).[16][18]

-

Remove the culture medium from the cells and wash once with buffer.

-

Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C or room temperature, protected from light.

-

Wash the cells twice with buffer to remove excess dye. Allow the cells to rest for at least 30 minutes to permit complete de-esterification of the dye.

-

-

Imaging and Data Acquisition:

-

Place the dish/plate on the stage of a fluorescence microscope or a plate reader equipped for kinetic fluorescence reading.

-

Excite the Fluo-4 at ~494 nm and capture emission at ~516 nm.

-

Acquire a baseline fluorescence reading for 1-2 minutes.

-

Add the nAChR agonist (e.g., acetylcholine or nicotine) and record the rapid increase in fluorescence intensity.

-

-

Antagonist Testing:

-

To test for antagonism, perform a parallel experiment where cells are pre-incubated with BW 284c51 for 5-10 minutes before the addition of the agonist.

-

Alternatively, after establishing a control agonist response, wash the cells and then re-stimulate in the presence of BW 284c51.

-

-

Data Analysis:

-

Quantify the fluorescence intensity over time for regions of interest drawn around individual cells or for the entire well.

-

Express the change in fluorescence as ΔF/F₀, where ΔF is the change in fluorescence from baseline (F) and F₀ is the initial baseline fluorescence.

-

Compare the peak ΔF/F₀ in the presence and absence of BW 284c51 to calculate the percentage of inhibition.

-

Research Applications and Experimental Considerations

The dual action of BW 284c51 is a critical experimental variable.

-

As a Tool to Study nAChRs: Its properties as a reversible, voltage-dependent open-channel blocker make it a valuable tool for studying the biophysics of the nAChR pore and the mechanisms of receptor desensitization.[3]

-

Control Strategies: To dissect the two effects, researchers should include control experiments using:

-

An AChE inhibitor with no or weak nAChR activity.

-

A direct nAChR antagonist (like mecamylamine for neuronal subtypes or d-tubocurarine for muscle types) in the absence of an AChE inhibitor.

-

The use of a non-hydrolyzable nAChR agonist, such as carbachol, can help isolate effects on the receptor from effects related to AChE inhibition.[4]

-

Conclusion

BW 284c51 is a pharmacologically complex molecule with two distinct and potent activities. While it remains a gold-standard selective inhibitor for acetylcholinesterase, its identity as a noncompetitive antagonist of nicotinic acetylcholine receptors is undeniable and mechanistically well-defined, at least for the muscle-type receptor. For researchers in the fields of neuroscience, pharmacology, and drug discovery, a comprehensive understanding of this dual profile is not merely academic—it is essential for the design of rigorous experiments, the accurate interpretation of data, and the avoidance of potentially significant confounds. Future work should focus on characterizing the antagonist profile of BW 284c51 across the diverse family of neuronal nAChR subtypes to fully map its pharmacological landscape.

References

-

Olivera-Bravo, S., Ivorra, I., & Morales, A. (2005). The acetylcholinesterase inhibitor BW284c51 is a potent blocker of Torpedo nicotinic AchRs incorporated into the Xenopus oocyte membrane. British Journal of Pharmacology, 144(1), 88–97. [Link]

-

Wikipedia contributors. (2023, December 2). BW284C51. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Guan, B., Chen, X., & Zhang, H. (2013). Two-electrode voltage clamp. Methods in Molecular Biology, 998, 79–89. [Link]

-

Wang, C., Zhang, J., & Schroeder, J. I. (2017). Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor. Journal of Visualized Experiments, (119), 55123. [Link]

-

Guan, B., Chen, X., & Zhang, H. (2013). Two-electrode voltage clamp. Semantic Scholar. Retrieved from [Link]

-

Wikipedia contributors. (2021, October 17). BW284C51. In Wikipedia, The Free Encyclopedia (Chinese). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1338, BW284C51. Retrieved January 12, 2026, from [Link].

-

Zhang, Y., et al. (2022). Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system. STAR Protocols, 3(1), 101183. [Link]

-

Ex-Cieplak, M., et al. (2015). Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons. Journal of Visualized Experiments, (100), 52730. [Link]

-

Jiang, T., et al. (2020). Selective coactivation of α7- and α4β2-nicotinic acetylcholine receptors reverses beta-amyloid–induced synaptic dysfunction. Journal of Biological Chemistry, 295(26), 8746–8761. [Link]

-

Guan, B., Chen, X., & Zhang, H. (2013). Two-Electrode Voltage Clamp. ResearchGate. Retrieved from [Link]

-

Nanclares, C., et al. (2023). CALCIUM IMAGING PROTOCOL. protocols.io. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved January 12, 2026, from [Link]

-

Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]

-

Wikipedia contributors. (2023, November 11). Ligand binding assay. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Gündisch, D. (2009). Selective alpha7 nicotinic acetylcholine receptor ligands. Current Pharmaceutical Design, 15(4), 338-350. [Link]

-

Liu, Q., et al. (2013). Heteromeric α7β2 Nicotinic Acetylcholine Receptors in the Brain. Trends in Pharmacological Sciences, 34(10), 562-571. [Link]

-

Zheng, W., et al. (2011). Modeling subtype-selective agonists binding with alpha4beta2 and alpha7 nicotinic acetylcholine receptors: effects of local binding and long-range electrostatic interactions. Journal of Chemical Information and Modeling, 51(7), 1646-1657. [Link]

-

Li, X., et al. (2012). Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development. Current Topics in Medicinal Chemistry, 12(4), 338-353. [Link]

-

Kume, T., & Takada-Takatori, Y. (2018). Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection. Journal of Pharmacological Sciences, 137(1), 1-5. [Link]

-

Foucault-Fruchard, L., & Antier, D. (2013). Effects of neuronal nicotinic acetylcholine receptor allosteric modulators in animal behavior studies. Behavioural Pharmacology, 24(3), 167-183. [Link]

-

Kume, T., et al. (2018). Overview. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Singapore: Springer. [Link]

-

Toll, L., et al. (2016). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 7, 319. [Link]

Sources

- 1. BW284C51 - 维基百科,自由的百科全书 [zh.wikipedia.org]

- 2. BW284C51 | C27H38N2O+2 | CID 1338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The acetylcholinesterase inhibitor BW284c51 is a potent blocker of Torpedo nicotinic AchRs incorporated into the Xenopus oocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BW284C51 - Wikipedia [en.wikipedia.org]

- 5. ≥97% (HPLC), acetylcholinesterase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.cn]

- 6. Selective coactivation of α7- and α4β2-nicotinic acetylcholine receptors reverses beta-amyloid–induced synaptic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective alpha7 nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. revvity.com [revvity.com]

- 14. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons - PMC [pmc.ncbi.nlm.nih.gov]

- 17. assets.fishersci.com [assets.fishersci.com]

- 18. Electrophysiology | Thermo Fisher Scientific - TW [thermofisher.com]

An In-depth Technical Guide to 1,5-Bis(4-allyldimethylammoniumphenyl)pentan-3-one dibromide (BW 284c51)

This guide provides a comprehensive technical overview of 1,5-Bis(4-allyldimethylammoniumphenyl)pentan-3-one dibromide, a compound widely recognized in the scientific community by its code name, BW 284c51. Developed as a highly selective inhibitor of acetylcholinesterase (AChE), this molecule has become an invaluable tool in neuroscience and pharmacology. Beyond its canonical role, it possesses a significant and potent secondary activity as a nicotinic acetylcholine receptor (nAChR) antagonist. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, biological mechanisms, and practical experimental applications.

Core Chemical Identity and Physicochemical Properties

This compound is a synthetic bis-quaternary ammonium compound. Its structure features a central pentan-3-one linker connecting two phenyl rings, each of which is substituted with an allyldimethylammonium bromide group. This symmetric, permanently charged structure is key to its biological activity.

| Property | Value | Source(s) |

| Chemical Name | 4,4′-(3-Oxopentane-1,5-diyl)bis[N,N-dimethyl-N-(prop-2-en-1-yl)anilinium] dibromide | [1] |

| Common Name | BW 284c51 | [1][2] |

| CAS Number | 402-40-4 | [1] |

| Molecular Formula | C₂₇H₃₈Br₂N₂O | [1] |

| Molecular Weight | 566.41 g/mol | [1] |

| Appearance | Powder | [3] |

| Solubility | Water: 19.60-20.40 mg/mL | [3] |

| Storage | Room Temperature | [3] |

Synthesis and Structural Characterization

Proposed Synthetic Pathway

A logical approach would involve the Friedel-Crafts acylation of a suitable aniline derivative with glutaric anhydride, followed by reduction and subsequent quaternization. A more direct route might start from 1,5-bis(4-aminophenyl)pentan-3-one. The final steps would involve exhaustive methylation of the amino groups followed by allylation.

Spectroscopic Characterization

The structural identity of BW 284c51 would be confirmed using a suite of standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic peaks for the aromatic protons, the aliphatic protons of the pentanone linker, the N-methyl protons, and the protons of the allyl groups. The chemical shift of the protons adjacent to the quaternary nitrogen (N-CH₃ and N-CH₂-allyl) would be deshielded and appear downfield.[4][5]

-

¹³C NMR would confirm the presence of the carbonyl carbon (C=O) of the ketone, the aromatic carbons, and the aliphatic carbons of the linker and the allyl and methyl groups attached to the nitrogen atoms.[3]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The FTIR spectrum would display a strong absorption band characteristic of the ketone carbonyl (C=O) stretching vibration (typically around 1715 cm⁻¹). Other key peaks would include C-H stretching vibrations for aromatic and aliphatic groups, C=C stretching for the aromatic rings and allyl groups, and C-N stretching vibrations. The presence of the quaternary ammonium group can sometimes be inferred from characteristic peaks in the fingerprint region.[3][6]

-

-

Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) would be the ideal technique for analyzing this charged molecule. The resulting spectrum would show a prominent peak corresponding to the dicationic molecule [M]²⁺, with an m/z value equal to half of the molecular weight of the cation.

-

Biological Activity and Dual Mechanism of Action

BW 284c51 is distinguished by its dual inhibitory functions, targeting both a key enzyme and a major receptor in the cholinergic nervous system.

Selective Acetylcholinesterase (AChE) Inhibition

BW 284c51 is a potent and highly selective inhibitor of acetylcholinesterase, the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine at the synaptic cleft.[1][2] This selectivity makes it a critical tool for distinguishing AChE activity from that of butyrylcholinesterase (BChE), another cholinesterase with a different substrate preference and physiological role.[7][8] By inhibiting AChE, BW 284c51 leads to an accumulation of acetylcholine in the synapse, thereby enhancing cholinergic transmission. This effect is responsible for its observed physiological effects, such as increased muscle fasciculations and other signs of cholinergic stimulation.[9]

Nicotinic Acetylcholine Receptor (nAChR) Antagonism

In addition to its enzymatic inhibition, BW 284c51 is a powerful antagonist of nicotinic acetylcholine receptors, particularly the muscle-type receptor found at the neuromuscular junction.[10][11] A seminal study by Olivera-Bravo et al. (2005) demonstrated that BW 284c51 blocks Torpedo nAChRs in a noncompetitive and voltage-dependent manner.[10][11]

-

Mechanism: It is proposed to act as an open-channel blocker. It does not compete with acetylcholine for the binding site but rather physically occludes the ion channel pore when it opens, preventing ion flow and subsequent depolarization of the cell membrane.[10]

-

Potency: The inhibitory concentration (IC₅₀) for this effect is in the low micromolar range (0.2-0.5 µM), making its potency as a nAChR antagonist comparable to that of d-tubocurarine.[10][11]

-

Selectivity: This blocking effect is highly selective for nicotinic receptors over muscarinic receptors.[10][11]

This dual action is critical to consider when interpreting experimental results. While its effects are often attributed solely to AChE inhibition, the direct blockade of nAChRs can significantly contribute to the observed physiological outcomes, especially at higher concentrations.

Experimental Protocols

Given its dual mechanism of action, a comprehensive evaluation of BW 284c51 or similar compounds requires distinct assays to quantify its effects on both AChE and nAChRs.

Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the standard method for measuring AChE activity and its inhibition.[12][13]

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

Materials:

-

96-well microplate

-

Spectrophotometer (plate reader)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

DTNB solution

-

BW 284c51 stock solution and serial dilutions

Procedure:

-

Plate Setup: In a 96-well plate, add 25 µL of phosphate buffer to all wells.

-

Inhibitor Addition: Add 25 µL of various dilutions of BW 284c51 to the test wells. For control wells (100% activity), add 25 µL of buffer (with the same solvent concentration as the inhibitor wells). For blank wells, add an additional 25 µL of buffer.

-

Enzyme Addition: Add 25 µL of the AChE enzyme solution to all wells except the blanks.

-

Pre-incubation: Incubate the plate for 15 minutes at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 50 µL of DTNB solution to all wells, followed by 25 µL of the ATCI substrate solution to initiate the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time plot.

-

Calculate the percent inhibition for each BW 284c51 concentration using the formula: % Inhibition = [ (Rate_control - Rate_test) / Rate_control ] x 100

-

Plot % Inhibition vs. log[Inhibitor] to determine the IC₅₀ value.

-

Protocol: Competitive Nicotinic Receptor Binding Assay (ELISA-based)

This protocol outlines a competitive binding assay to determine the affinity of BW 284c51 for nAChRs.

Principle: A known ligand for the nAChR (e.g., biotinylated α-bungarotoxin) is used to detect receptors immobilized on an ELISA plate. The ability of BW 284c51 to inhibit the binding of this known ligand is measured, allowing for the determination of its binding affinity (Ki or IC₅₀).

Materials:

-

96-well ELISA plate pre-coated with nAChR protein

-

Biotinylated α-bungarotoxin (or other suitable nAChR ligand)

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

TMB substrate solution

-

Stop solution (e.g., 2 N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay buffer (e.g., PBS with 1% BSA)

-

BW 284c51 stock solution and serial dilutions

Procedure:

-

Plate Preparation: Use a pre-coated plate or coat a high-binding 96-well plate with a purified nAChR preparation overnight at 4°C. Block non-specific binding sites with a blocking buffer.

-

Competitive Binding:

-

Add 50 µL of serially diluted BW 284c51 or buffer (for control wells) to the wells.

-

Add 50 µL of a fixed concentration of biotinylated α-bungarotoxin to all wells.

-

Incubate for 1-2 hours at room temperature to allow for competitive binding.

-

-

Washing: Wash the plate 3-5 times with wash buffer to remove unbound reagents.

-

Detection:

-

Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

-

Wash the plate 3-5 times with wash buffer.

-

-

Signal Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color develops.

-

Stopping Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis:

-

The signal is inversely proportional to the amount of BW 284c51 bound to the receptor.

-

Calculate the percent inhibition of biotin-α-bungarotoxin binding for each concentration of BW 284c51.

-

Plot the percent inhibition against the log concentration of BW 284c51 to determine the IC₅₀ value.

-

Safety and Handling

This compound is classified as highly toxic.[3] It is fatal if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, must be used at all times when handling this compound. All work should be conducted in a certified chemical fume hood.

Conclusion

This compound (BW 284c51) is a powerful pharmacological research tool with a well-defined dual mechanism of action. Its high selectivity for acetylcholinesterase over butyrylcholinesterase makes it the gold standard for isolating AChE activity in complex biological samples. Concurrently, its potent, noncompetitive antagonism of nicotinic acetylcholine receptors provides an additional layer of complexity and utility in studying cholinergic systems. A thorough understanding of both these properties is essential for the rigorous design and accurate interpretation of experiments utilizing this important compound.

References

-

Olivera-Bravo, S., Ivorra, I., & Morales, A. (2005). The acetylcholinesterase inhibitor BW284c51 is a potent blocker of Torpedo nicotinic AchRs incorporated into the Xenopus oocyte membrane. British Journal of Pharmacology, 144(1), 88–97. [Link]

-

Olivera-Bravo, S., Ivorra, I., & Morales, A. (2005). The acetylcholinesterase inhibitor BW284c51 is a potent blocker of Torpedo nicotinic AchRs incorporated into the Xenopus oocyte membrane. PubMed, 15644872. [Link]

-

Wikipedia. (n.d.). BW284C51. Retrieved from [Link]

-

Grokipedia. (n.d.). BW284C51. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Retrieved from [Link]

-

Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. Retrieved from [Link]

-

Taylor & Francis. (n.d.). BW284C51 – Knowledge and References. Retrieved from [Link]

-

Tuček, S., & Vlk, J. (1979). Acetylcholinesterase and butyrylcholinesterase activity in the atria of the heart of adult albino rats. Physiologia Bohemoslovaca, 28(1), 39–46. [Link]

-

ResearchGate. (n.d.). (a) ¹H NMR spectra of quaternary ammonium salt (QACs) and... [Figure]. Retrieved from [Link]

-

Maelicke, A., & Albuquerque, E. X. (1988). Presynaptic and postsynaptic neuromuscular effects of a specific inhibitor of acetylcholinesterase. Journal of Pharmacology and Experimental Therapeutics, 247(3), 856–865. [Link]

-

AFG Scientific. (n.d.). Human nicotinic acetylcholine receptor (N-AChR) antibody Elisa Kit. Retrieved from [Link]

-

Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra. a Polyethyleneimine. b Quaternary ammonium... [Figure]. Retrieved from [Link]

-

Kawanami, S., Tsuji, R., & Oda, K. (1984). Enzyme-linked immunosorbent assay for antibody against the nicotinic acetylcholine receptor in human myasthenia gravis. Annals of Neurology, 15(2), 195–200. [Link]

-

ARUP Laboratories. (n.d.). Overview: Acetylcholine Receptor (Muscle AChR) Binding Antibody, Serum. Retrieved from [Link]

-

ACS Omega. (2026). Effect of Hydrocarbon Chain Length on the Performance of Cationic Silicone Surfactants. [Link]

-

Wikipedia. (n.d.). Quaternary ammonium cation. Retrieved from [Link]

-

Testing.com. (2021). Acetylcholine Receptor (AChR) Antibody. Retrieved from [Link]

Sources

- 1. BW284C51 - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Acetylcholinesterase and butyrylcholinesterase activity in the atria of the heart of adult albino rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Presynaptic and postsynaptic neuromuscular effects of a specific inhibitor of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The acetylcholinesterase inhibitor BW284c51 is a potent blocker of Torpedo nicotinic AchRs incorporated into the Xenopus oocyte membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The acetylcholinesterase inhibitor BW284c51 is a potent blocker of Torpedo nicotinic AchRs incorporated into the Xenopus oocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. bio-protocol.org [bio-protocol.org]

Introduction: Unveiling the Duality of a Classic Pharmacological Tool

An In-depth Technical Guide to BW 284c51 for Researchers

BW 284c51, chemically known as 1,5-bis(4-allyldimethylammoniumphenyl)pentan-3-one dibromide, is a cornerstone pharmacological agent in neuroscience and toxicology research.[1][2] Since its introduction, it has been widely employed as a highly selective inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[1][3][4] Its utility lies in its remarkable ability to differentiate AChE activity from that of a related enzyme, butyrylcholinesterase (BChE), making it an indispensable tool for precise enzymatic studies in complex biological samples.[1][5]

However, a deeper understanding reveals a critical dual functionality. Beyond its canonical role as an AChE inhibitor, BW 284c51 also acts as a potent antagonist of nicotinic acetylcholine receptors (nAChRs).[3][6] This guide provides a comprehensive overview of BW 284c51, detailing its chemical properties, dual mechanism of action, and practical applications, equipping researchers with the expert knowledge required for rigorous experimental design and accurate data interpretation.

Physicochemical Properties

The fundamental characteristics of BW 284c51 are summarized below. Proper handling and storage are crucial for maintaining its activity; it is typically stored at room temperature as a powder.[7]

| Property | Value | Source(s) |

| CAS Number | 402-40-4 | [3][5][7][8] |

| Molecular Formula | C₂₇H₃₈Br₂N₂O | [1][7][8] |

| Molecular Weight | 566.41 g/mol | [1][4][7] |

| IUPAC Name | 4,4′-(3-Oxopentane-1,5-diyl)bis[N,N-dimethyl-N-(prop-2-en-1-yl)anilinium] dibromide | [3] |

| Synonym | This compound | [2] |

| Appearance | Powder | [7] |

| Solubility | Water: 19.60-20.40 mg/mL | [7] |

Mechanism of Action: A Tale of Two Targets

The experimental utility and potential complexities of using BW 284c51 stem from its interaction with two distinct protein targets in the cholinergic system.

Primary Target: Selective Acetylcholinesterase (AChE) Inhibition

The principal application of BW 284c51 is rooted in its high selectivity as an inhibitor of AChE.[1] As a bis-quaternary ammonium compound, its structure allows it to bind with high affinity to the active site gorge of the AChE enzyme.[1] This binding is facilitated by interactions between its phenyl and quaternary ammonium groups and key amino acid residues within the enzyme, such as Trp84 and Trp279.[1]

By occupying the active site, BW 284c51 prevents the substrate, acetylcholine (ACh), from binding and being hydrolyzed. The consequence in a biological system is an increase in the concentration and residence time of ACh in the synaptic cleft, leading to enhanced cholinergic signaling.[9] This inhibition is dose-dependent and partially reversible.[9] The non-permeant nature of this charged molecule means it selectively inactivates extracellular AChE, a crucial detail for designing experiments to probe synaptic versus intracellular mechanisms.[1][10]

Caption: Noncompetitive antagonism of nAChRs by BW 284c51, blocking the ion channel.

Experimental Protocols & Applications

The unique selectivity profile of BW 284c51 makes it a valuable reagent for several key research applications.

Application 1: Differentiating Cholinesterase Subtypes

The primary use of BW 284c51 is to distinguish AChE activity from BChE activity in tissue homogenates or cell lysates. By comparing enzyme activity in the presence and absence of BW 284c51, researchers can quantify the contribution of AChE to total cholinesterase activity. This is often done using the Ellman's assay.

Protocol: Quantifying AChE Activity with Ellman's Assay

This protocol describes a standard microplate-based method to measure AChE activity using a selective inhibitor. The principle relies on the cleavage of acetylthiocholine (ASCh) by AChE, producing thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 405-412 nm.

Workflow Diagram:

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. BW284C51 - Wikipedia [en.wikipedia.org]

- 4. BW284C51 - 维基百科,自由的百科全书 [zh.wikipedia.org]

- 5. BW284C51 [bioweb.supagro.inrae.fr]

- 6. The acetylcholinesterase inhibitor BW284c51 is a potent blocker of Torpedo nicotinic AchRs incorporated into the Xenopus oocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ≥97% (HPLC), acetylcholinesterase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 8. medkoo.com [medkoo.com]

- 9. Presynaptic and postsynaptic neuromuscular effects of a specific inhibitor of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

Unveiling the Dual-Action Profile of 1,5-Bis(4-allyldimethylammoniumphenyl)pentan-3-one dibromide (BW284c51): A Technical Guide for Researchers

Introduction: A Tale of Two Targets

In the landscape of neuropharmacology, 1,5-Bis(4-allyldimethylammoniumphenyl)pentan-3-one dibromide, commonly known as BW284c51, stands out as a molecule with a fascinating dual-action profile.[1][2] Initially characterized and widely utilized as a highly selective inhibitor of acetylcholinesterase (AChE), it serves as a cornerstone tool for distinguishing AChE activity from that of butyrylcholinesterase (BChE).[1][3] However, subsequent research has revealed a second, equally potent activity: the noncompetitive antagonism of nicotinic acetylcholine receptors (nAChRs).[4][5] This guide provides an in-depth technical overview of the biological targets of BW284c51, offering mechanistic insights, practical experimental protocols, and a summary of its pharmacological properties to empower researchers in neuroscience and drug development.

This compound, with the chemical formula C₂₇H₃₈Br₂N₂O, is a synthetic bis-quaternary ammonium compound.[1][6] Its structure is central to its dual functionality, allowing it to interact with the active site of AChE and the channel pore of nAChRs.[1] Understanding this dual activity is paramount for the accurate interpretation of experimental results and for leveraging BW284c51 as a precise pharmacological tool.

Mechanistic Insights and Signaling Pathways: The Dichotomy of Cholinergic Modulation

The biological effects of BW284c51 stem from its interaction with two key components of the cholinergic system. The causality of its observed physiological effects can be traced back to these distinct molecular interactions.

Primary Target: Acetylcholinesterase (AChE) Inhibition

BW284c51 is a potent and selective inhibitor of AChE.[2] This enzyme is critical for terminating cholinergic neurotransmission by hydrolyzing acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, BW284c51 leads to an accumulation of ACh, thereby amplifying and prolonging the action of this neurotransmitter on its receptors. This mechanism is foundational to its use in studying the effects of enhanced cholinergic signaling. The selectivity for AChE over BChE is a key feature that allows for the specific investigation of AChE's role in various physiological and pathological processes.

The downstream signaling consequences of AChE inhibition are multifaceted, leading to the hyperstimulation of both nicotinic and muscarinic acetylcholine receptors. This can result in a broad range of effects, from muscle paralysis and convulsions to glandular secretions, depending on the specific cholinergic pathways involved.

Secondary Target: Nicotinic Acetylcholine Receptor (nAChR) Blockade

Beyond its enzymatic inhibition, BW284c51 acts as a potent noncompetitive antagonist of nAChRs.[4][5] This interaction is particularly well-characterized at the Torpedo nicotinic receptor, where BW284c51 blocks the ion channel in a voltage-dependent manner and enhances receptor desensitization.[4] This blockade of nAChRs directly impedes cholinergic signaling, a mechanism distinct from and, in some contexts, opposing its effects as an AChE inhibitor.

The blockade of nAChRs by BW284c51 can modulate a variety of downstream signaling cascades. For instance, nAChRs, particularly the α7 and α4β2 subtypes, are known to influence pathways such as the phosphoinositide 3-kinase (PI3K)-Akt pathway, which is crucial for cell survival and proliferation. By blocking these receptors, BW284c51 can interfere with these fundamental cellular processes. The high selectivity of BW284c51 for nicotinic over muscarinic receptors further refines its utility as a specific tool for dissecting nAChR-mediated signaling.[5]

Experimental Protocols: A Practical Guide to Interrogating BW284c51's Targets

To effectively utilize BW284c51 in research, it is essential to employ robust and validated experimental protocols. The following sections provide step-by-step methodologies for assessing the compound's activity on its two primary biological targets.

Protocol 1: Determination of Acetylcholinesterase Inhibition using the Ellman's Assay

The Ellman's assay is a simple and reliable colorimetric method for measuring AChE activity and its inhibition. The principle of this assay is the hydrolysis of acetylthiocholine (ATC) by AChE to produce thiocholine, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to yield a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Phosphate buffer (0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATC) substrate solution

-

5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB) solution

-

BW284c51 stock solution and serial dilutions

-

96-well microplate

-

Microplate reader

Procedure:

-

Assay Plate Setup: In a 96-well plate, add 25 µL of phosphate buffer to all wells.

-

Inhibitor Addition: Add 25 µL of various concentrations of BW284c51 to the test wells. For the control wells (100% activity), add 25 µL of phosphate buffer.

-

Enzyme Addition: Add 25 µL of the AChE enzyme solution to all wells except the blank.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 50 µL of the DTNB solution to all wells, followed by 25 µL of the ATC substrate solution to initiate the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-15 minutes.

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. The percentage of inhibition is calculated as: (1 - (Rate of test well / Rate of control well)) * 100. Plot the percentage of inhibition against the logarithm of the BW284c51 concentration to determine the IC50 value.

Causality Behind Experimental Choices: The pre-incubation step is crucial to ensure that the inhibitor reaches equilibrium with the enzyme before the substrate is introduced, providing a more accurate measure of its inhibitory potency. A kinetic measurement is preferred over an endpoint assay as it provides a more dynamic and accurate representation of the enzyme's activity.

Protocol 2: Characterization of nAChR Blockade using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

The TEVC technique in Xenopus oocytes is a powerful method for studying the function of ion channels, including nAChRs. Oocytes are injected with cRNA encoding the nAChR subunits of interest, and the resulting ion currents in response to acetylcholine application are measured in the presence and absence of BW284c51.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding nAChR subunits

-

Microinjection setup

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Recording chamber and perfusion system

-

Recording solution (e.g., ND96)

-

Acetylcholine (ACh) solution

-

BW284c51 solution

Procedure:

-

Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject each oocyte with cRNA encoding the desired nAChR subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.

-

TEVC Setup: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

-

Voltage Clamping: Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

Control Response: Apply a pulse of ACh to the oocyte and record the resulting inward current. Wash the oocyte with recording solution until the current returns to baseline.

-

Inhibitor Application: Perfuse the oocyte with a solution containing BW284c51 for a set period (e.g., 2-3 minutes).

-

Test Response: While still in the presence of BW284c51, apply another pulse of ACh and record the current.

-

Washout: Wash the oocyte with recording solution to remove BW284c51 and observe the recovery of the ACh-evoked current.

-

Data Analysis: Measure the peak amplitude of the ACh-evoked currents in the absence and presence of different concentrations of BW284c51. Calculate the percentage of inhibition and plot a concentration-response curve to determine the IC50 value.

Causality Behind Experimental Choices: The use of a heterologous expression system like Xenopus oocytes allows for the study of specific nAChR subtypes in isolation, avoiding the complexity of native neuronal preparations. The voltage-clamp technique provides precise control over the membrane potential, which is critical for studying voltage-dependent blockers like BW284c51.

Quantitative Data Summary

| Parameter | Target | Species/System | Value | Reference(s) |

| IC₅₀ | Acetylcholinesterase (AChE) | Not specified | Potent inhibitor (specific value not consistently reported) | [2] |

| IC₅₀ | Butyrylcholinesterase (BChE) | Not specified | 30 - 54 µM | [7] |

| IC₅₀ | Nicotinic Acetylcholine Receptors (Torpedo) | Xenopus oocytes | 0.2 - 0.5 µM | [4][5] |

Logical Relationships of Multi-Target Effects

The dual action of BW284c51 on both an enzyme and a receptor ion channel presents a complex pharmacological profile. The net cellular or systemic effect will depend on the relative expression and sensitivity of AChE and nAChRs in the tissue or cell type under investigation, as well as the concentration of BW284c51 used. At lower concentrations, its effects may be dominated by AChE inhibition, while at higher concentrations, nAChR blockade will become more prominent.

Conclusion: A Versatile Tool for Cholinergic Research

This compound (BW284c51) is more than just a selective AChE inhibitor; it is a dual-action pharmacological probe that can be used to dissect the complexities of the cholinergic system. Its ability to both enhance synaptic acetylcholine levels through AChE inhibition and directly block nAChRs makes it a valuable, albeit complex, tool. Researchers and drug development professionals must consider this dual profile when designing experiments and interpreting data. By understanding its mechanisms of action and employing the appropriate experimental methodologies, BW284c51 can continue to illuminate the intricate roles of acetylcholine in health and disease.

References

-

Olivera-Bravo, S., Ivorra, I., & Morales, A. (2005). The acetylcholinesterase inhibitor BW284c51 is a potent blocker of Torpedo nicotinic AchRs incorporated into the Xenopus oocyte membrane. British Journal of Pharmacology, 144(1), 88–97. [Link]

-

Taylor & Francis. (n.d.). BW284C51 – Knowledge and References. Taylor & Francis Online. [Link]

-

Olivera-Bravo, S., Ivorra, I., & Morales, A. (2005). The acetylcholinesterase inhibitor BW284c51 is a potent blocker of Torpedo nicotinic AchRs incorporated into the Xenopus oocyte membrane. PubMed Central. [Link]

-

Olivera-Bravo, S., Ivorra, I., & Morales, A. (2005). The acetylcholinesterase inhibitor BW284c51 is a potent blocker of Torpedo nicotinic AchRs incorporated into the Xenopus oocyte membrane. PubMed. [Link]

-

Grokipedia. (n.d.). BW284C51. [Link]

-

Slavíková, J., Vlk, J., & Hlavičková, V. (1982). Acetylcholinesterase and butyrylcholinesterase activity in the atria of the heart of adult albino rats. Physiologia Bohemoslovaca, 31(5), 407–413. [Link]

-

INRAE. (n.d.). BW284C51. [Link]

-

Wikipedia. (n.d.). BW284C51. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. BW284C51 - Wikipedia [en.wikipedia.org]

- 3. Acetylcholinesterase and butyrylcholinesterase activity in the atria of the heart of adult albino rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The acetylcholinesterase inhibitor BW284c51 is a potent blocker of Torpedo nicotinic AchRs incorporated into the Xenopus oocyte membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The acetylcholinesterase inhibitor BW284c51 is a potent blocker of Torpedo nicotinic AchRs incorporated into the Xenopus oocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BW284C51 [bioweb.supagro.inrae.fr]

- 7. taylorandfrancis.com [taylorandfrancis.com]

An In-Depth Technical Guide to the In Vitro Characterization of BW 284c51

Prepared by: Gemini, Senior Application Scientist

Abstract This guide provides a comprehensive framework for the in vitro characterization of 1,5-bis(4-allyldimethylammoniumphenyl)pentan-3-one dibromide, commonly known as BW 284c51. As a cornerstone tool in cholinergic research, a thorough understanding of its inhibitory mechanism, potency, and selectivity is paramount for the accurate interpretation of experimental results. We will delve into the core principles and detailed protocols for determining its physicochemical properties, inhibitory potency (IC50) against its primary target acetylcholinesterase (AChE), kinetic mechanism of action, reversibility, and selectivity versus butyrylcholinesterase (BChE). Furthermore, we address its significant off-target effects, particularly on nicotinic acetylcholine receptors, to provide a complete and authoritative profile for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of BW 284c51 as a Research Tool

BW 284c51 is a synthetic, quaternary ammonium compound widely recognized as a potent and highly selective inhibitor of acetylcholinesterase (AChE).[1] Its primary utility in research stems from this selectivity, allowing scientists to functionally distinguish the activity of AChE from that of the closely related enzyme, butyrylcholinesterase (BChE).[2] Both enzymes hydrolyze the neurotransmitter acetylcholine, but their distinct localization and substrate preferences mean they play different physiological roles.[3][4][5] A precise characterization of BW 284c51 is not merely an academic exercise; it is the foundation for its valid use in complex biological systems, from neuromuscular junction studies to investigations into neurodegenerative diseases.[6][7]

Core Mechanism of Action: Selective Acetylcholinesterase Inhibition

The primary mechanism of BW 284c51 is the reversible inhibition of AChE.[6] The enzyme AChE is responsible for the rapid hydrolysis of acetylcholine (ACh) in the synaptic cleft, a critical step for terminating neuronal transmission and allowing the neuron to return to its resting state.[8][9] By inhibiting AChE, BW 284c51 leads to an accumulation of acetylcholine in the synapse, thereby enhancing and prolonging cholinergic signaling.

The structural features of BW 284c51, particularly its bis-quaternary structure, allow it to bind with high affinity to the active site of AChE. The active site of AChE contains a "gorge" with distinct domains, including a catalytic anionic site (CAS) and a peripheral anionic site (PAS).[3] The interaction of BW 284c51 with these sites prevents the substrate, acetylcholine, from binding and being hydrolyzed.

Quantitative In Vitro Characterization: A Step-by-Step Approach